molecular formula C26H30N4O4S B11281087 Methyl 3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11281087
M. Wt: 494.6 g/mol
InChI Key: UBSKMUVLQJKIOI-UHFFFAOYSA-N
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Description

Methyl 3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a quinazoline core, a piperazine ring, and a thioxo group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable halogenated precursor reacts with 2,3-dimethylphenylpiperazine.

    Attachment of the Thioxo Group: The thioxo group is incorporated through the reaction of the intermediate with thiourea or similar reagents.

    Final Coupling and Esterification: The final step involves coupling the intermediate with methyl 4-oxobutyrate under appropriate conditions to form the ester linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It can be used in the study of receptor-ligand interactions and enzyme inhibition.

Medicine

In medicine, the compound holds potential as a lead compound for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a quinazoline core, piperazine ring, and thioxo group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H30N4O4S

Molecular Weight

494.6 g/mol

IUPAC Name

methyl 3-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H30N4O4S/c1-17-6-4-7-22(18(17)2)28-12-14-29(15-13-28)23(31)8-5-11-30-24(32)20-10-9-19(25(33)34-3)16-21(20)27-26(30)35/h4,6-7,9-10,16H,5,8,11-15H2,1-3H3,(H,27,35)

InChI Key

UBSKMUVLQJKIOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S)C

Origin of Product

United States

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